molecular formula C25H26N2O3S B3436046 N-benzyl-4-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]benzenesulfonamide

N-benzyl-4-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]benzenesulfonamide

Cat. No. B3436046
M. Wt: 434.6 g/mol
InChI Key: RTBUNLWSCHEFBY-UHFFFAOYSA-N
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Description

Compounds with structures similar to the one you mentioned often have interesting pharmaceutical and biological activities . They are valuable in drug research and development due to their potential as synthetic precursors of a variety of compounds with marked biological activity .


Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions . These reactions are efficient and can be carried out in the absence of solvent, contributing to green chemistry .


Molecular Structure Analysis

The molecular structure of these compounds is often analyzed using techniques such as 1H NMR, 13C NMR, and Mass spectral data .


Chemical Reactions Analysis

These compounds can participate in a variety of chemical reactions. For example, they can act as electron donor molecules for n-type doping .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using various techniques. For example, their melting points can be determined , and their conductivity can be measured .

Mechanism of Action

The mechanism of action of these compounds can vary depending on their specific structure and the target they interact with. Some similar compounds have shown a broad range of biological activities .

Safety and Hazards

The safety and hazards associated with these compounds can vary depending on their specific structure. It’s important to handle them with care and follow appropriate safety protocols .

Future Directions

There is a lot of potential for future research in this area. These compounds can be used as building blocks for the synthesis of other relevant structures . They also have potential in medicinal chemistry due to their diverse biological activities .

properties

IUPAC Name

N-benzyl-4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3S/c28-25(27-17-16-22-8-4-5-9-23(22)19-27)15-12-20-10-13-24(14-11-20)31(29,30)26-18-21-6-2-1-3-7-21/h1-11,13-14,26H,12,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBUNLWSCHEFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCC3=CC=C(C=C3)S(=O)(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-4-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]benzenesulfonamide

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